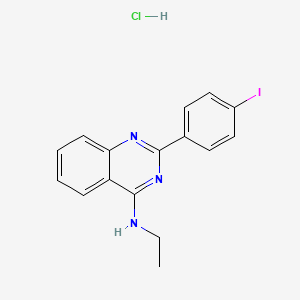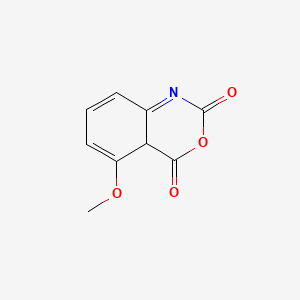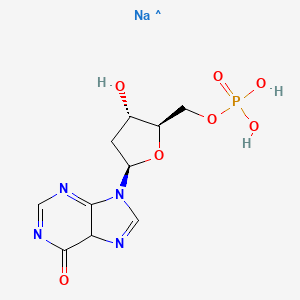
CID 156592421
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with the identifier “CID 156592421” is a chemical substance registered in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156592421 involve several steps. The preparation methods typically include:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are necessary for the final product.
Reaction Conditions: The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using reactors and other specialized equipment to produce the compound in significant quantities
Properties
Molecular Formula |
C10H13N4NaO7P |
|---|---|
Molecular Weight |
355.20 g/mol |
InChI |
InChI=1S/C10H13N4O7P.Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;/h3-8,15H,1-2H2,(H2,17,18,19);/t5-,6+,7+,8?;/m0./s1 |
InChI Key |
LJGGOVZQMYSSIP-YYUHRRBNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)COP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


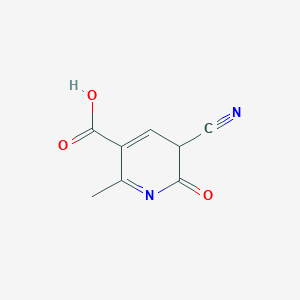
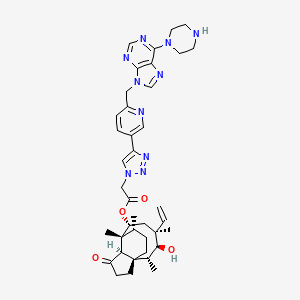
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
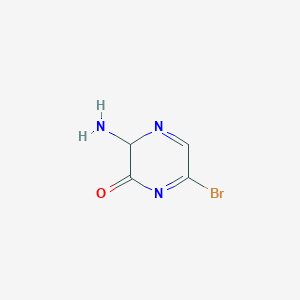
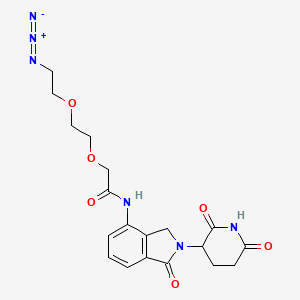
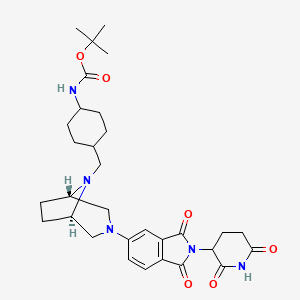
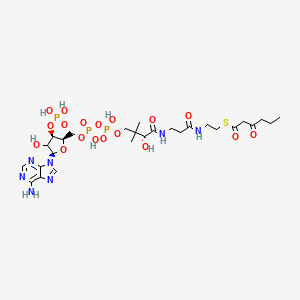
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
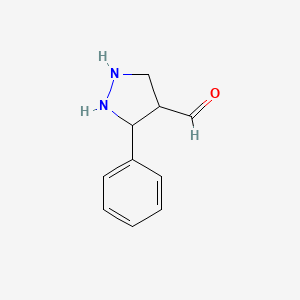
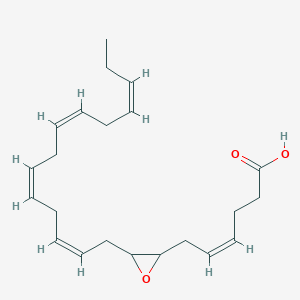
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
